3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
説明
特性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWGLCIPJKTVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyridazine core : Central to the compound's activity.
- Piperazine moiety : Known for enhancing bioavailability and pharmacological properties.
- Chlorophenylsulfonyl group : Contributes to the compound's interaction with biological targets.
- Dimethylpyrazole : Implicated in various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have reported that derivatives of similar structures show promising antifungal and antitubercular properties. For instance, compounds with a pyrazole scaffold demonstrated significant antifungal activity against pathogenic strains and effectiveness against Mycobacterium tuberculosis .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Bioassays reveal substantial antitumor effects against various cancer cell lines. A notable study indicated that compounds with similar functional groups exhibited cytotoxicity against HepG2 and SGC-7901 cancer cell lines .
Kinase Inhibition
The role of kinase inhibition in cancer therapy is well-documented. Compounds featuring pyridazine and piperazine structures have shown potential as kinase inhibitors, which are critical in the treatment of various cancers . The specific interactions and inhibition profiles of this compound remain to be fully elucidated.
Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, typically including the formation of the piperazine ring followed by sulfonylation and subsequent coupling with the pyridazine and pyrazole moieties. Understanding the SAR is crucial for optimizing its efficacy and minimizing toxicity.
類似化合物との比較
Positional Isomer: 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Key Difference : Chlorine substituent at the 3-position of the phenyl ring (vs. 4-position in the target compound).
- Molecular Formula : C₁₉H₂₁ClN₆O₂S (identical to the target compound).
- Steric Hindrance: The 3-chloro substituent could create spatial clashes in binding pockets compared to the para-substituted analog. Pharmacokinetics: Positional isomerism may influence metabolic stability or solubility, though experimental data is lacking .
Piperazine-Substituted Analog: 3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Key Difference: Replacement of the sulfonyl group with a 3-(4-chlorophenoxy)propyl chain.
- Molecular Formula : C₁₈H₂₁Cl₂N₅O (estimated from ).
- Impact: Biological Activity: The phenoxypropyl chain may reduce sulfonamide-mediated interactions (e.g., with serine proteases), shifting activity toward anti-platelet or anti-inotropic effects . Lipophilicity: The alkyl chain could increase logP, enhancing membrane permeability but risking reduced aqueous solubility.
Biphenyl Sulfonyl Derivative: 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Key Differences :
- Sulfonyl Group : Biphenyl substitution instead of 4-chlorophenyl.
- Pyrazole Substituents : 3,4,5-Trimethylpyrazole (vs. 3,5-dimethyl in the target compound).
- Molecular Formula : C₂₆H₂₈N₆O₂S (molecular weight: 488.6 g/mol ) .
- Impact: Target Affinity: The biphenyl group may enhance hydrophobic interactions with extended binding pockets (e.g., in kinases or GPCRs). Solubility: Higher molecular weight and lipophilicity may reduce solubility, necessitating formulation optimization.
Structural and Functional Analysis
Table 1: Comparative Properties of Pyridazine Derivatives
*Hypothesized based on structural analogs.
Mechanistic and Pharmacological Insights
- Sulfonyl-Piperazine Motif : Present in the target compound and its 3-chloro isomer, this group is critical for hydrogen bonding with residues like lysine or arginine in enzyme active sites. The biphenyl variant () may exploit π-π stacking with aromatic residues .
- Pyrazole Modifications : The 3,5-dimethylpyrazole in the target compound balances steric bulk and metabolic stability. Trimethyl substitution () could prolong half-life but reduce solubility .
- Chlorophenyl Position: Para-substitution (target compound) may align better with linear binding pockets (e.g., in carbonic anhydrase), while meta-substitution () might favor non-linear targets .
Q & A
Q. What statistical frameworks validate reproducibility in biological assays (e.g., enzyme inhibition)?
- Methodological Answer : Use Bland-Altman plots to assess inter-lab variability. Apply ’s ANOVA models with post-hoc Tukey tests (p < 0.05) to confirm significance. Include positive controls (e.g., known kinase inhibitors) in each assay plate .
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